1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
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Overview
Description
The compound “1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It has been reported to have significant biological activity, particularly in inhibiting the proliferation of gastric cancer cell lines .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of an appropriate precursor with a suitable reagent. For instance, the synthesis of related [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been reported, where the key starting material was obtained by treatment of the formimidate derivative with hydrazine hydrate in ethanol .Molecular Structure Analysis
The molecular structure of this compound, like other [1,2,3]triazolo[4,5-d]pyrimidine derivatives, is likely to be complex and would require advanced computational tools for accurate prediction .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and would depend on the specific conditions and reagents used. For instance, it has been reported that [1,2,3]triazolo[4,5-d]pyrimidine derivatives can be synthesized via various methods, including the reaction of chalcone with guanidine hydrochloride .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. As a derivative of [1,2,3]triazolo[4,5-d]pyrimidine, it is likely to share some of the properties of this class of compounds, which include a high degree of structural diversity and broad biological activity .Scientific Research Applications
Synthesis and Antimicrobial Activity
Researchers have synthesized new series of compounds, including pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines, which contain the 1,2,3-triazole moiety derived from reactions involving compounds structurally related to 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone. These compounds have shown a moderate effect against certain bacterial and fungal species, indicating their potential as antimicrobial agents (Abdelriheem, Zaki, & Abdelhamid, 2017); (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Antihypertensive Potential
A study reported the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines, incorporating moieties such as morpholine, piperidine, or piperazine, indicating the structural relation to this compound. These compounds were evaluated for antihypertensive activity, with some showing promising results, suggesting potential applications in treating hypertension (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).
Anticancer Activity
Compounds related to this compound have been synthesized and evaluated for their anticancer activity. Some of these compounds, especially those involving modifications of the core structure or the addition of specific substituents, have demonstrated promising anticancer properties against various cancer cell lines, highlighting their potential in cancer research (Abdallah, Gomha, Morad, & Elaasser, 2017).
Genotoxicity and Mutagenicity Studies
Research has also focused on the genotoxicity and mutagenicity aspects of compounds structurally related to this compound. One study investigated the genotoxicity of a potent H4 receptor antagonist to understand its metabolic bioactivation and identify potential causes of genotoxicity. This research is crucial for designing safer compounds by mitigating bioactivation pathways leading to mutagenicity (Gunduz, Cirello, Klimko, Dumouchel, & Argikar, 2018).
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a 1,2,3-triazolo[4,5-d]pyrimidine core have been reported to interact with various targets, including protein kinases such as c-met and enzymes like Ubiquitin specific peptidase 28 (USP28) .
Mode of Action
It has been suggested that similar compounds may reversibly bind to their targets and directly affect protein levels . This interaction can lead to changes in cellular processes, such as proliferation and cell cycle progression .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit the proliferation, cell cycle at s phase, and epithelial-mesenchymal transition (emt) progression in gastric cancer cell lines . They may also suppress EGFR expression and induce apoptosis .
Result of Action
The compound has been reported to exhibit antitumor activities . It may inhibit the proliferation of cancer cells and induce apoptosis . .
Properties
IUPAC Name |
1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O/c1-12-3-5-14(6-4-12)24-17-15(20-21-24)16(18-11-19-17)23-9-7-22(8-10-23)13(2)25/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPORFLCOJUQJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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